1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol
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Overview
Description
1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol is an organic compound that features a phenyl ring substituted with a methylthio group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(methylthio)benzaldehyde and pyrrole.
Reaction Conditions: The key step involves the condensation of 2-(methylthio)benzaldehyde with pyrrole in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation or crystallization, are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanone: A ketone analog with similar structural features.
1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)methanol: An alcohol analog with a different substitution pattern.
Uniqueness
1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol is unique due to its specific combination of functional groups and structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H15NOS |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
1-(2-methylsulfanylphenyl)-1-(1H-pyrrol-2-yl)ethanol |
InChI |
InChI=1S/C13H15NOS/c1-13(15,12-8-5-9-14-12)10-6-3-4-7-11(10)16-2/h3-9,14-15H,1-2H3 |
InChI Key |
AUDWSRFARASQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1SC)(C2=CC=CN2)O |
Origin of Product |
United States |
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